2-(4-环丙基-7-氧代-1-(邻甲苯基)-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)-N-(对甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including a pyrazolo[3,4-d]pyridazine ring, a cyclopropyl group, and two tolyl groups . The tolyl groups are aryl groups derived from toluene and can exist in three isomeric forms: ortho (o-tolyl), meta (m-tolyl), and para (p-tolyl) . In this compound, one tolyl group is ortho (attached to the pyrazolo[3,4-d]pyridazine ring) and the other is para (attached to the acetamide group) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyridazine ring and the attachment of the tolyl and cyclopropyl groups. The tolyl groups could potentially be introduced through a Williamson etherification or a C-C coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyridazine ring is a bicyclic structure, and the presence of the cyclopropyl and tolyl groups would add further complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tolyl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tolyl groups would likely make the compound nonpolar and hydrophobic .科学研究应用
杂环化合物合成及潜在应用
- 吡唑并[3,4-d]嘧啶的制备:已经探索了基于吡唑并[3,4-d]嘧啶的新型杂环化合物的合成及其预期的相当大的化学和药理活性。这些化合物衍生自与指定化合物具有结构相似性的前体,表明具有多种生物活性的潜力 (Eljazi I. Al-Afaleq 和 S. Abubshait,2001)。
配位配合物和抗氧化活性
- 吡唑-乙酰胺配位配合物:对由吡唑-乙酰胺衍生物构建的配位配合物的研究证明了氢键对自组装过程及其显着的抗氧化活性的影响。这些研究表明该化合物可能参与形成具有生物学相关性的结构复杂的材料 (K. Chkirate 等人,2019)。
抗菌和杀虫活性
- 抗菌和杀虫衍生物:基于四氢苯并噻吩部分的噻唑和吡唑衍生物的开发显示出有希望的抗菌活性。类似地,已经评估了由 2-氰基-N-(5-乙基-1,3,4-噻二唑-2-基)乙酰胺合成的衍生物对棉铃虫的杀虫性能,突出了这些化合物在开发新型杀虫剂和抗菌剂中的用途 (M. Gouda 等人,2010;A. Fadda 等人,2017)。
稠合嗪和吡喃的合成
- 稠合嗪和吡喃:已经进行了合成新类吡啶并嗪-3-酮和 2-氨基-5-芳基偶氮吡啶衍生物以及新型 2-吡喃衍生物的研究。这些研究涉及晶体结构、Hirshfeld 表面分析和计算研究,表明这些化合物具有广泛的应用潜力,包括材料科学和生物活性研究 (H. M. Ibrahim 和 H. Behbehani,2014;J. Sebhaoui 等人,2020)。
抗菌和抗肿瘤活性
- 新型杂环化合物:已经探索了合成带有生物活性磺酰胺部分的新型噻唑、吡啶酮、吡唑、色满烯、腙衍生物的抗菌和抗肿瘤活性。这些研究表明该化合物在药物化学和药物开发中的潜力 (E. Darwish 等人,2014)。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
属性
IUPAC Name |
2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-15-7-11-18(12-8-15)26-21(30)14-28-24(31)23-19(22(27-28)17-9-10-17)13-25-29(23)20-6-4-3-5-16(20)2/h3-8,11-13,17H,9-10,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYFJOFULUKVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4C)C(=N2)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。